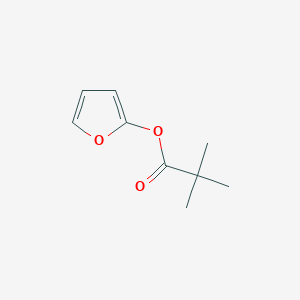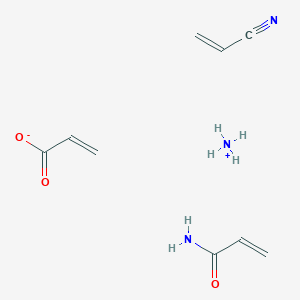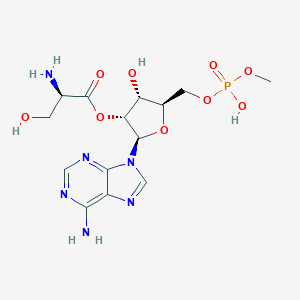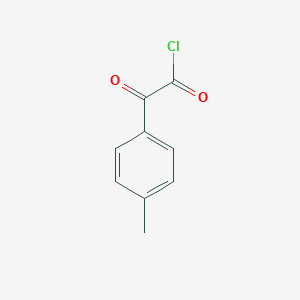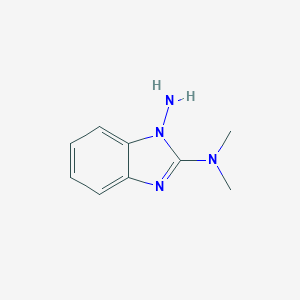
2-N,2-N-dimethylbenzimidazole-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,2-N-dimethylbenzimidazole-1,2-diamine, also known as DMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-N,2-N-dimethylbenzimidazole-1,2-diamine is not fully understood. However, it is believed that 2-N,2-N-dimethylbenzimidazole-1,2-diamine exerts its effects by interacting with various enzymes and proteins in the body. For example, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential as an antibacterial and anti-cancer agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. However, one limitation of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Direcciones Futuras
There are several future directions for the study of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. One direction is to further investigate its antimicrobial properties and potential as an antibacterial agent. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as an anti-cancer agent, and future studies should investigate its efficacy in various cancer types. Finally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as a treatment for oxidative stress-related diseases, and further studies should investigate its antioxidant properties in vivo.
Conclusion:
In conclusion, 2-N,2-N-dimethylbenzimidazole-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine, as well as its potential as an antibacterial and anti-cancer agent and as a treatment for oxidative stress-related diseases.
Métodos De Síntesis
2-N,2-N-dimethylbenzimidazole-1,2-diamine can be synthesized using various methods, including the reaction of 2-nitroaniline with dimethylamine in the presence of a reducing agent, such as iron powder or zinc dust. Another method involves the reaction of 2-nitroaniline with dimethylamine in the presence of a catalyst, such as copper(II) acetate. The resulting product is then reduced using sodium borohydride to obtain 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Aplicaciones Científicas De Investigación
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit promising effects in various scientific research applications. It has been shown to have antimicrobial properties and can be used as an antibacterial agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
107879-45-8 |
|---|---|
Nombre del producto |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c1-12(2)9-11-7-5-3-4-6-8(7)13(9)10/h3-6H,10H2,1-2H3 |
Clave InChI |
BWZNPLFAPWFMPY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1N |
SMILES canónico |
CN(C)C1=NC2=CC=CC=C2N1N |
Sinónimos |
1H-Benzimidazole-1,2-diamine,N2,N2-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)

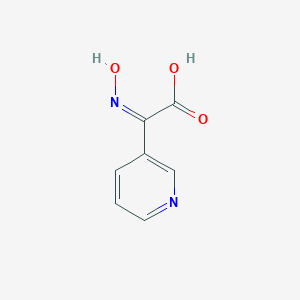
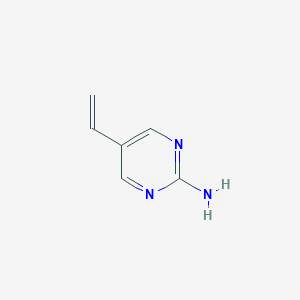
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
